![molecular formula C12H13ClF3N5O2 B1435928 1-{4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪-1-基}-2-硝基乙烯-1-胺 CAS No. 1823194-85-9](/img/structure/B1435928.png)
1-{4-[3-氯-5-(三氟甲基)吡啶-2-基]哌嗪-1-基}-2-硝基乙烯-1-胺
描述
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) intermediates . The synthesis can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridin-2-yl ring, a piperazin-1-yl group, and a nitroethen-1-amine group. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, include a melting point of 86-90 °C, a boiling point of 205°C, and a density of 1.4650 (estimate) . The solubility in chloroform and methanol is slight, and the water solubility is 622mg/L at 25℃ .科学研究应用
抗癌活性
Demirci 和 Demirbas(2019 年)对新型曼尼希碱基的研究表明,由类似于所述化合物的衍生物合成的曼尼希碱基对前列腺癌细胞(包括 PC3、LNCaP 和 DU145 细胞系)表现出中等的细胞毒活性。这表明该化合物在癌症研究中具有潜在应用,特别是在针对特定癌细胞系的抗癌剂开发中 (Demirci & Demirbas, 2019)。
抗糖尿病潜力
Bindu、Vijayalakshmi 和 Manikandan(2019 年)合成了一系列三唑并吡啶并嗪-6-基取代的哌嗪,并评估了它们的二肽基肽酶-4 (DPP-4) 抑制潜力。这些化合物(包括与所讨论化合物类似的结构)表现出优异的抗氧化和促胰岛素活性,突出了它们作为抗糖尿病药物的潜力 (Bindu, Vijayalakshmi, & Manikandan, 2019)。
抗惊厥特性
Georges 等人(1989 年)对具有与目标化合物相似的结构的抗惊厥化合物的晶体结构的研究揭示了对它们的结构和电子性质的见解。这些发现有助于理解如何优化此类化合物以获得抗惊厥活性 (Georges 等人,1989 年)。
抗菌活性
Patel、Agravat 和 Shaikh(2011 年)合成了新的吡啶衍生物,包括具有与所述化学物质相似的结构元素的化合物,并评估了它们的抗菌活性。合成的化合物对所研究的细菌和真菌菌株表现出可变且适度的活性,表明在抗菌药物开发中具有潜在应用 (Patel、Agravat 和 Shaikh,2011 年)。
作用机制
Target of Action
The primary target of 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .
Mode of Action
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine inhibits bacterial phosphopantetheinyl transferase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the enzyme, thereby affecting bacterial growth and virulence .
Biochemical Pathways
The inhibition of bacterial phosphopantetheinyl transferase by 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine affects the post-translational modification essential to bacterial cell viability and virulence . This disruption can attenuate secondary metabolism and thwart bacterial growth .
Pharmacokinetics
It’s worth noting that the compound has been highlighted for its potential utility as a small-molecule inhibitor , suggesting favorable pharmacokinetic properties.
Result of Action
The result of the action of 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine is the attenuation of bacterial growth and virulence . It achieves this by inhibiting bacterial phosphopantetheinyl transferase, disrupting secondary metabolism, and thwarting bacterial growth .
Action Environment
It’s important to note that the compound has demonstrated antibacterial activity against methicillin-resistant staphylococcus aureus , suggesting its effectiveness in diverse bacterial environments.
安全和危害
生化分析
Biochemical Properties
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence . This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase without affecting the human orthologue, making it a promising candidate for antibacterial drug development .
Cellular Effects
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to attenuate the production of Sfp-PPTase-dependent metabolites in Bacillus subtilis at sublethal doses . Additionally, it exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) without causing rapid cytotoxic responses in human cells .
Molecular Mechanism
The molecular mechanism of 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine involves binding interactions with bacterial phosphopantetheinyl transferase (PPTase). By inhibiting this enzyme, the compound disrupts the post-translational modification essential for bacterial cell viability and virulence . This inhibition leads to a reduction in the production of secondary metabolites and thwarts bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine have been studied over time. The compound has shown stability and sustained activity in in vitro assays . Long-term studies have indicated that it maintains its inhibitory effects on bacterial growth and secondary metabolism over extended periods .
Dosage Effects in Animal Models
The effects of 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine vary with different dosages in animal models. At sublethal doses, the compound effectively attenuates bacterial growth without causing significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions .
Metabolic Pathways
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of bacterial PPTase affects the metabolic flux and levels of metabolites dependent on this enzyme . This disruption in metabolic pathways contributes to its antibacterial activity .
Transport and Distribution
The transport and distribution of 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution patterns are crucial for its efficacy and potential therapeutic applications .
Subcellular Localization
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . This localization is essential for its inhibitory effects on bacterial PPTase and subsequent antibacterial activity .
属性
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-nitroethenamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N5O2/c13-9-5-8(12(14,15)16)6-18-11(9)20-3-1-19(2-4-20)10(17)7-21(22)23/h5-7H,1-4,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKBESDDDHBMPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=C[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile](/img/structure/B1435846.png)
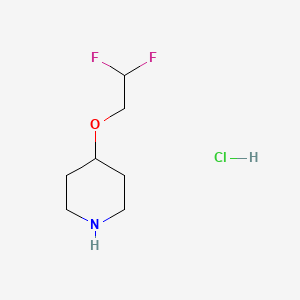

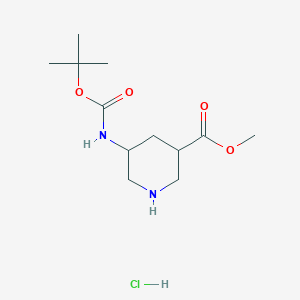
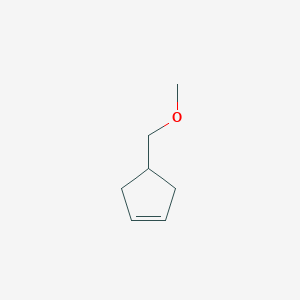
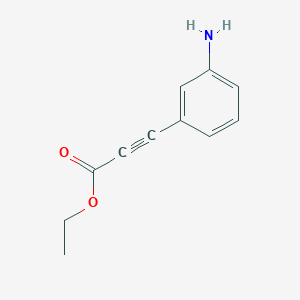
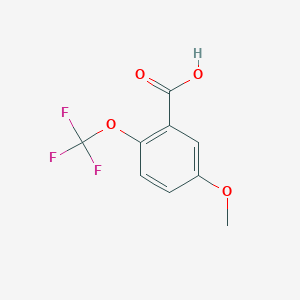



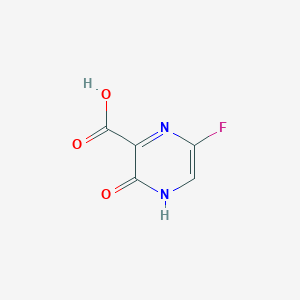


![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)